molecular formula C13H10BrN3O3S B2514263 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide CAS No. 2034504-31-7

5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide

Cat. No.: B2514263
CAS No.: 2034504-31-7
M. Wt: 368.21
InChI Key: YFLSTUPYYPGAJF-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide is a synthetic compound featuring a furan carboxamide structure with bromine and thienopyrimidine moieties. Its multifaceted structure enables a variety of chemical and biological applications, making it a point of interest for research and industry.

Preparation Methods

Synthetic routes: : The synthesis of 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide typically involves multiple steps:

  • Formation of the furan ring.

  • Bromination of the furan ring.

  • Introduction of the thienopyrimidine moiety.

  • Coupling the intermediate with an ethylamine derivative.

Reaction conditions: : Specific conditions include the use of solvents such as dimethylformamide, catalysts like palladium, and conditions such as reflux temperatures for specific reactions.

Industrial production methods: : Large-scale synthesis mirrors lab methods with optimizations for yield and purity, using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of reactions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: : Halogen exchange reactions or nucleophilic substitution using reagents like sodium hydroxide or sodium methoxide.

Common reagents and conditions: : Reagents include acids, bases, and solvents like tetrahydrofuran and methanol. Conditions often involve controlled temperatures and specific pH levels.

Major products formed: : These reactions can yield derivatives like de-brominated compounds, functionalized thienopyrimidine analogs, or various substituted furan derivatives.

Scientific Research Applications

Chemistry: : Utilized in developing new synthetic pathways, catalysts, and as a building block in heterocyclic chemistry.

Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.

Medicine: : Explored for its antiviral, anticancer, and antibacterial properties in preclinical studies.

Industry: : Used in the design of novel materials, pharmaceuticals, and agrochemicals, showcasing its versatility.

Mechanism of Action

Mechanism: : The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity.

Molecular targets and pathways: : It may inhibit enzymes involved in DNA replication or repair, modulate signaling pathways in cells, or act as a ligand binding to specific receptors.

Comparison with Similar Compounds

Similar compounds

  • 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide

  • 5-bromo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide

Uniqueness: : 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide stands out due to its specific bromination pattern and thienopyrimidine linkage, offering distinct reactivity and biological activity profiles. This uniqueness enhances its utility in specialized chemical and biological applications.

Properties

IUPAC Name

5-bromo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O3S/c14-10-2-1-9(20-10)12(18)15-4-5-17-7-16-8-3-6-21-11(8)13(17)19/h1-3,6-7H,4-5H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLSTUPYYPGAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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